molecular formula C5H6N2O2 B15053864 2-Methoxy-1H-imidazole-5-carbaldehyde CAS No. 54565-92-3

2-Methoxy-1H-imidazole-5-carbaldehyde

Cat. No.: B15053864
CAS No.: 54565-92-3
M. Wt: 126.11 g/mol
InChI Key: ZWZYKTWCJUKRCQ-UHFFFAOYSA-N
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Description

2-Methoxy-1H-imidazole-5-carbaldehyde is a heterocyclic compound that contains both an imidazole ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1H-imidazole-5-carbaldehyde typically involves the reaction of 2-methoxyimidazole with a suitable aldehyde precursor under controlled conditions. One common method involves the use of formylation reactions, where the imidazole ring is functionalized with a formyl group at the 5-position. This can be achieved using reagents such as Vilsmeier-Haack reagent or other formylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-Methoxy-1H-imidazole-5-carboxylic acid.

    Reduction: 2-Methoxy-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolecarboxaldehyde: Similar structure but lacks the methoxy group.

    4-Methyl-5-imidazolecarboxaldehyde: Contains a methyl group instead of a methoxy group at the 4-position.

    1-Methyl-2-imidazolecarboxaldehyde: Contains a methyl group at the 1-position instead of a methoxy group.

Uniqueness

2-Methoxy-1H-imidazole-5-carbaldehyde is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and alter its electronic properties, making it a valuable intermediate in organic synthesis and drug development.

Properties

CAS No.

54565-92-3

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

2-methoxy-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C5H6N2O2/c1-9-5-6-2-4(3-8)7-5/h2-3H,1H3,(H,6,7)

InChI Key

ZWZYKTWCJUKRCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N1)C=O

Origin of Product

United States

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